1-(5-Methoxypyrazin-2-YL)ethanone

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

Select 1-(5-Methoxypyrazin-2-yl)ethanone (CAS 320592-61-8) as your kinase inhibitor scaffold. The distinct 5-methoxy-2-acetyl configuration ensures precise hinge-region hydrogen bonding and avoids regioisomeric contaminants that compromise SAR. Its neutral character (pKa –2) eliminates pH-dependent solubility variation, streamlining formulation. ≥98% purity minimizes impurity carryover, aligning with ICH Q3A. With aqueous solubility (30.5 g/L) and low logP (0.1), it supports green chemistry conditions. Procure the correct regioisomer for reproducible, high-yield synthesis.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 320592-61-8
Cat. No. B2760865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxypyrazin-2-YL)ethanone
CAS320592-61-8
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=N1)OC
InChIInChI=1S/C7H8N2O2/c1-5(10)6-3-9-7(11-2)4-8-6/h3-4H,1-2H3
InChIKeySUAQGUZHAQBYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methoxypyrazin-2-yl)ethanone CAS 320592-61-8: Pyrazine-Derived Building Block for Heterocyclic Synthesis


1-(5-Methoxypyrazin-2-yl)ethanone (CAS 320592-61-8) is a methoxypyrazine derivative bearing an acetyl carbonyl functional group at the 2-position of the pyrazine ring [1]. With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, this compound is classified as an aryl alkyl ketone within the diazine family [2]. The molecule features a reactive carbonyl moiety adjacent to the methoxy-substituted pyrazine core, enabling its primary utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical heterocyclic compounds [1].

1-(5-Methoxypyrazin-2-yl)ethanone: Why Analog Substitution Compromises Synthetic Outcomes


Substituting 1-(5-methoxypyrazin-2-yl)ethanone with a structurally similar methoxypyrazine or acetylpyrazine analog introduces uncontrolled variability in critical synthetic parameters. The specific regiochemistry—a methoxy group at the pyrazine 5-position paired with an acetyl group at the 2-position—imparts a distinct electronic distribution and reactivity profile that analogs cannot replicate. Closely related regioisomers such as 1-(3-methoxypyrazin-2-yl)ethanone, or derivatives lacking the acetyl moiety entirely, present different electron density at reactive sites [1]. Even seemingly minor changes, such as the addition of a bromine atom as in 2-bromo-1-(5-methoxypyrazin-2-yl)ethanone, fundamentally alter the electrophilicity and subsequent coupling behavior [2]. Generic substitution therefore risks altered reaction kinetics, divergent yields, and the introduction of regioisomeric impurities that compromise downstream purity and reproducibility in multistep syntheses.

Quantitative Differentiation of 1-(5-Methoxypyrazin-2-yl)ethanone: Evidence-Based Comparison Data for Procurement


Electronic Effect Differentiation: Methoxy Substitution Pattern Dictates Regioselectivity in Cross-Coupling

The specific 5-methoxy substitution pattern of 1-(5-methoxypyrazin-2-yl)ethanone provides a distinct electronic environment compared to its 3-methoxy regioisomer 1-(3-methoxypyrazin-2-yl)ethanone. The 5-methoxy group exerts an electron-donating effect through resonance to the pyrazine nitrogen at the 4-position, which differs quantitatively from the electron density distribution in the 3-methoxy isomer [1]. This difference in electronic character translates to divergent regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution events . The 5-methoxy configuration enhances reactivity at the acetyl carbonyl while maintaining the pyrazine ring's susceptibility to functionalization at the 3-position, a pattern not replicable with alternative substitution [1].

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

Basicity Classification: pKa Data Confirms Essentially Neutral Character, Distinguishing from Basic Pyrazine Analogs

1-(5-Methoxypyrazin-2-yl)ethanone is classified as an extremely weak base (essentially neutral), based on its predicted pKa values [1]. The strongest basic pKa is calculated as -2, while the strongest acidic pKa is 14.71 [1]. This negligible basicity differentiates it from unsubstituted pyrazine or alkylpyrazine analogs, which exhibit measurable basic pKa values typically in the range of 0.6 to 1.5 [2]. The low basicity of the target compound arises from the combined electron-withdrawing effect of the acetyl carbonyl and the resonance donation of the methoxy group, which collectively reduce nitrogen lone-pair availability for protonation [1].

Physicochemical Profiling Formulation Development Solubility Optimization

Commercial Purity Benchmarking: 98% Minimum Purity Enables Reproducible Synthetic Outcomes

Commercial suppliers offer 1-(5-methoxypyrazin-2-yl)ethanone with specified purity of ≥98% (HPLC) . This purity level is critical for use as a synthetic building block, where impurities exceeding 2% can introduce side products that propagate through multistep synthetic sequences. Lower purity grades—such as 95% specifications observed for certain analogs—introduce up to 5% unidentified impurities, which may include regioisomeric contaminants or residual starting materials that complicate purification and reduce overall yield of final pharmaceutical intermediates [1]. The 98% purity specification reduces the burden of additional purification steps and enhances batch-to-batch reproducibility.

Medicinal Chemistry Chemical Procurement Quality Control

Lipophilicity Profiling: Calculated LogP Indicates Balanced Hydrophilic-Lipophilic Character for Synthetic Manipulation

1-(5-Methoxypyrazin-2-yl)ethanone exhibits a calculated XLogP3 value of 0.1 and a topological polar surface area (TPSA) of 52.1 Ų . This low logP value reflects balanced polarity conferred by the methoxy and acetyl substituents on the pyrazine core. In comparison, brominated analogs such as 2-bromo-1-(5-methoxypyrazin-2-yl)ethanone exhibit significantly higher lipophilicity (estimated logP > 1.2) due to the hydrophobic contribution of the bromine atom [1]. The lower logP of the target compound facilitates aqueous solubility (predicted at 30.5 g/L) and enables handling in polar reaction media without phase separation complications .

Physicochemical Profiling Solubility Prediction ADME Optimization

1-(5-Methoxypyrazin-2-yl)ethanone: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Building Block for Kinase Inhibitor Fragment Libraries Requiring Defined Electronic Character

Researchers synthesizing ATP-competitive kinase inhibitors that incorporate methoxypyrazine scaffolds should prioritize 1-(5-methoxypyrazin-2-yl)ethanone as the key building block. The specific 5-methoxy substitution pattern imparts a distinct electronic environment that influences hydrogen-bonding capacity at the kinase hinge region [1]. Unlike the 3-methoxy regioisomer, this compound positions the methoxy oxygen for optimal interaction with conserved kinase backbone residues while the acetyl group provides a versatile handle for further derivatization via condensation or nucleophilic addition [1]. Pyrazine-containing kinase inhibitor programs documented in patent literature leverage precisely this substitution pattern to achieve target selectivity, making the correct regioisomer essential for SAR reproducibility.

Precursor for pH-Independent Prodrug and Formulation Development

Formulation scientists developing oral or parenteral drug candidates where pH-dependent solubility presents a challenge should select 1-(5-methoxypyrazin-2-yl)ethanone as the scaffold starting material. The compound's essentially neutral character (strongest basic pKa = -2) [1] eliminates the pH-dependent ionization variability that complicates the formulation of basic pyrazine analogs (pKa ≈ 0.6–1.5). This property translates to predictable solubility across gastrointestinal pH ranges and reduced risk of precipitation upon injection or dilution [1]. Procurement of this specific methoxypyrazine derivative, rather than more basic alternatives, streamlines formulation development and reduces the need for solubility-enhancing excipients.

High-Purity Intermediate for Multistep Pharmaceutical API Synthesis

Process chemists and CROs executing multistep synthetic routes toward pharmaceutical active pharmaceutical ingredients (APIs) should procure 1-(5-methoxypyrazin-2-yl)ethanone at the ≥98% purity specification [1]. The 98% purity grade reduces impurity carryover to ≤2%, minimizing the accumulation of side products across subsequent synthetic transformations [1]. In comparative procurement scenarios, lower-purity grades (95%) introduce up to 5% unidentified impurities, which may include regioisomeric contaminants that co-elute with desired intermediates and complicate purification. The higher purity specification aligns with ICH Q3A guidelines for impurity control in pharmaceutical intermediates, reducing analytical burden and improving overall process yield.

Scaffold for Aqueous-Compatible Synthetic Methodology Development

Synthetic methodology groups developing green chemistry protocols or aqueous-phase coupling reactions should select 1-(5-methoxypyrazin-2-yl)ethanone as a model substrate based on its favorable physicochemical profile [1]. The compound's predicted aqueous solubility of 30.5 g/L and low logP (XLogP3 = 0.1) enable reactions to proceed in water or mixed aqueous-organic media without phase-transfer catalysis [1]. This contrasts with more lipophilic analogs such as brominated derivatives (estimated logP > 1.2), which require higher proportions of organic cosolvent and may phase-separate under aqueous conditions [2]. Procurement of the non-brominated methoxypyrazine ethanone thus supports methodology development aligned with sustainable chemistry principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Methoxypyrazin-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.